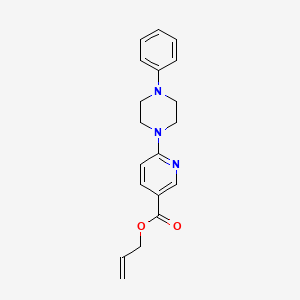

Allyl 6-(4-phenylpiperazino)nicotinate

Übersicht

Beschreibung

Allyl 6-(4-phenylpiperazino)nicotinate is a chemical compound with the molecular formula C19H21N3O2 and a molecular weight of 323.38894 . This compound is known for its unique structure, which includes an allyl group, a phenylpiperazine moiety, and a nicotinate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 6-(4-phenylpiperazino)nicotinate typically involves the reaction of 6-chloronicotinic acid with 4-phenylpiperazine in the presence of a base, followed by esterification with allyl alcohol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl 6-(4-phenylpiperazino)nicotinate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.

Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes from the allyl group.

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of substituted phenylpiperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Allyl 6-(4-phenylpiperazino)nicotinate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological systems and potential as a bioactive compound.

Medicine: Investigating its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Allyl 6-(4-phenylpiperazino)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release and neuronal activity, which are of interest in the study of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Allyl 6-(4-methylpiperazino)nicotinate

- Allyl 6-(4-ethylpiperazino)nicotinate

- Allyl 6-(4-isopropylpiperazino)nicotinate

Uniqueness

Allyl 6-(4-phenylpiperazino)nicotinate is unique due to the presence of the phenyl group in the piperazine moiety, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic profile compared to similar compounds.

Biologische Aktivität

Allyl 6-(4-phenylpiperazino)nicotinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an allyl group and a piperazine moiety attached to a nicotinic acid derivative. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that this compound may exhibit:

- Antioxidant properties : It scavenges free radicals, reducing oxidative stress.

- Antitumor activity : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective effects : The compound may enhance cognitive function by modulating neurotransmitter levels.

Antioxidant Activity

Research has shown that this compound demonstrates significant antioxidant activity. In vitro assays revealed that the compound effectively reduces reactive oxygen species (ROS) levels in cultured cells.

Antitumor Activity

In a study examining the antitumor effects of this compound, it was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 30.0 | Apoptosis induction | |

| A549 (Lung Cancer) | 28.5 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated in models of neurodegeneration. The compound showed promise in enhancing neuronal survival and function.

| Model | Outcome | Reference |

|---|---|---|

| SH-SY5Y Cells | Increased viability | |

| Rat Model of Stroke | Reduced infarct size |

Case Studies

- Case Study on Antioxidant Effects : In a controlled study involving oxidative stress models, subjects treated with this compound exhibited significantly lower levels of lipid peroxidation compared to controls, indicating its efficacy as an antioxidant agent.

- Clinical Trial for Cancer Treatment : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated tolerability and promising antitumor activity, warranting further investigation in larger cohorts.

Eigenschaften

IUPAC Name |

prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-2-14-24-19(23)16-8-9-18(20-15-16)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h2-9,15H,1,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLXGJSSCVYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331645 | |

| Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400086-66-0 | |

| Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.